2-((4-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific compound you mentioned seems to be a complex derivative of thiazole and benzothiophene.
Synthesis Analysis
The synthesis of similar compounds often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, N-phenyl anthranilic acid has been used in the synthesis of related compounds .Molecular Structure Analysis
Thiazole is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The reactivity of thiazole derivatives can be influenced by substituents on the thiazole ring . For instance, a chloro-substituted phenyl ring at the fourth position of the thiazole ring has been found to improve antibacterial activity .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have utilized the core structure of 2-((4-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide to synthesize a range of novel heterocyclic compounds. These compounds have been explored for their potential as analgesic, anti-inflammatory, and antimicrobial agents. For instance, the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has demonstrated significant inhibitory activity on COX-2 selectivity, alongside notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). These findings suggest the compound's utility in developing new therapeutic agents targeting pain and inflammation.
Antimicrobial and Cytotoxic Activities
Further research has expanded the applications of this compound to include antimicrobial and cytotoxic activities. For example, the synthesis and characterization of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have shown in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014). Additionally, thiazolidine-2,4-dione carboxamide and amino acid derivatives have exhibited weak to moderate antibacterial and antifungal activities, highlighting the potential of this compound in contributing to the development of new antimicrobial agents (Alhameed et al., 2019).
Utility in Synthesis of Fused Heterocyclic Derivatives
The compound has also been utilized in the synthesis of biologically active, fused heterocyclic derivatives, demonstrating its versatility in chemical synthesis. This includes the creation of compounds with antimicrobial activity, further underscoring its importance in pharmaceutical research (Wardakhan et al., 2005).
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into thromboxane and prostaglandins .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins and thromboxanes from arachidonic acid . This results in a decrease in inflammation and pain.
Pharmacokinetics
Similar compounds with a thiophene nucleus are known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The inhibition of COX enzymes leads to a reduction in the production of inflammatory mediators . This results in a decrease in inflammation and pain. In addition, certain derivatives of this compound have shown promising anti-inflammatory properties, with some demonstrating excellent COX-2 selectivity index (SI) values .
Future Directions
Properties
IUPAC Name |
2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-9-6-7-10-13(8-9)24-17(14(10)16(19)22)21-18-20-15-11(23-2)4-3-5-12(15)25-18/h3-5,9H,6-8H2,1-2H3,(H2,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPJXWYHOOANBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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